molecular formula C12H6ClFN2 B11874797 5-(3-Chloro-2-fluorophenyl)nicotinonitrile CAS No. 1346692-05-4

5-(3-Chloro-2-fluorophenyl)nicotinonitrile

Cat. No.: B11874797
CAS No.: 1346692-05-4
M. Wt: 232.64 g/mol
InChI Key: VPBORXCDUZVRCE-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-fluorophenyl)nicotinonitrile is a chemical compound with the molecular formula C12H6ClFN2 and a molecular weight of 232.64 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a nicotinonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2-fluorophenyl)nicotinonitrile typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2-fluorophenyl)nicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds with different functional groups.

Scientific Research Applications

5-(3-Chloro-2-fluorophenyl)nicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chloro-2-fluorophenyl)nicotinonitrile: C12H6ClFN2

    5-(3-Chloro-2-fluorophenyl)nicotinamide: C12H7ClFN2O

    5-(3-Chloro-2-fluorophenyl)nicotinic acid: C12H7ClFN2O2

Uniqueness

This compound is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1346692-05-4

Molecular Formula

C12H6ClFN2

Molecular Weight

232.64 g/mol

IUPAC Name

5-(3-chloro-2-fluorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H6ClFN2/c13-11-3-1-2-10(12(11)14)9-4-8(5-15)6-16-7-9/h1-4,6-7H

InChI Key

VPBORXCDUZVRCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C2=CN=CC(=C2)C#N

Origin of Product

United States

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